Peraksine
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Overview
Description
Peraksine is a monoterpenoid indole alkaloid derived from the plant Rauvolfia serpentina, belonging to the Apocynaceae family . This compound is part of the broader class of alkaloids, which are known for their diverse pharmacological properties.
Mechanism of Action
Mode of Action
It is known that peraksine interacts with its targets, leading to changes in the body’s biochemical processes .
Biochemical Pathways
This compound is involved in the biosynthesis of plant monoterpenoid indole alkaloids . It is catalyzed by Perakine reductase (PR), an enzyme that plays a role in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . PR has a broad substrate acceptance, converting various compounds which belong to three substrate groups: benzaldehyde, cinnamic aldehyde derivatives, and monoterpenoid indole alkaloids .
Result of Action
This compound and its derivatives have been found to exhibit potential anti-inflammatory activities . For instance, the new framework alkaloid rauvomine C showed significant anti-inflammatory activities on NO production in LPS-induced RAW264.7 mouse macrophages .
Biochemical Analysis
Biochemical Properties
Peraksine plays a crucial role in biochemical reactions, particularly in the biosynthesis of alkaloids. It interacts with several enzymes, proteins, and other biomolecules. One notable enzyme is perakine reductase, which catalyzes an NADPH-dependent step in the biosynthetic pathway of the alkaloid ajmaline . This enzyme exhibits broad substrate acceptance, converting compounds with reducible carbonyl functions. The interaction between this compound and perakine reductase is highly selective, highlighting the enzyme’s specificity in the alkaloid biosynthesis pathway.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to perakine reductase, facilitating the reduction of carbonyl groups in its substrates . This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound may inhibit or activate other enzymes involved in alkaloid biosynthesis, thereby influencing the overall metabolic flux.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to alkaloid biosynthesis. It interacts with enzymes such as perakine reductase, which catalyzes key steps in the biosynthetic pathway of ajmaline . These interactions influence the metabolic flux and levels of metabolites in the pathway. Understanding these metabolic pathways is crucial for elucidating the role of this compound in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peraksine involves several steps, including the use of perakine reductase, an enzyme that catalyzes an NADPH-dependent step in the biosynthetic pathway . The enzyme displays broad substrate acceptance, converting various compounds with reducible carbonyl functions . The synthetic route typically involves the conversion of vomilenine to perakine under acidic conditions .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it likely involves the cultivation of Rauvolfia serpentina and extraction of the alkaloid using organic solvents. The process may also include purification steps such as chromatography to isolate this compound from other alkaloids.
Chemical Reactions Analysis
Types of Reactions
Peraksine undergoes several types of chemical reactions, including:
Oxidation: Controlled oxidation reactions are used to convert this compound into its derivatives.
Reduction: The reduction of this compound is catalyzed by perakine reductase.
Substitution: Haloboration and regioselective hydroboration reactions are part of the synthetic strategy for this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: NADPH as a cofactor in enzymatic reactions.
Substitution: Palladium-catalyzed reactions for α-vinylation.
Major Products
The major products formed from these reactions include various this compound derivatives, such as dihydrothis compound and this compound-17-al .
Scientific Research Applications
Peraksine and its derivatives have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex alkaloids.
Biology: Studied for their role in plant metabolism and enzyme interactions.
Medicine: Potential anti-inflammatory activities have been observed in this compound derivatives.
Industry: Utilized in the production of pharmaceuticals and natural product research.
Comparison with Similar Compounds
Similar Compounds
Ajmaline: Another alkaloid from Rauvolfia serpentina with similar biosynthetic pathways.
Vomilenine: A precursor in the biosynthesis of peraksine.
Dihydrothis compound: A derivative of this compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific enzymatic reduction pathway and its broad substrate acceptance by perakine reductase . This distinguishes it from other alkaloids in the same family, which may have more limited substrate specificity.
Properties
IUPAC Name |
21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-17-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-9-13-8-23-19(22)17-11(13)6-16-18-12(7-15(17)21(9)16)10-4-2-3-5-14(10)20-18/h2-5,9,11,13,15-17,19-20,22H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOPRJWLXUCHRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and structure of peraksine?
A1: this compound has a molecular formula of C21H28N2O3. [, ] It is characterized as a monoterpenoid indole alkaloid. [] While its complete three-dimensional structure was initially unclear, later research revealed this compound exists as a mixture of two epimers. [, ]
Q2: Where is this compound naturally found?
A2: this compound was first discovered in Rauvolfia perakensis. [, ] It has also been isolated from Rauvolfia vomitoria [, , ], Rauvolfia verticillata [], and Rauvolfia sumatrana [].
Q3: Has this compound been synthesized in the lab?
A3: Yes, total synthesis of (+)-dihydrothis compound-17-al, (+)-dihydrothis compound, and (+)-peraksine has been achieved. [] This achievement provides a platform for further research into the compound's properties and potential applications.
Q4: What are the potential medicinal properties of this compound?
A4: Research suggests this compound derivatives isolated from Rauvolfia vomitoria stems exhibit potential anti-inflammatory activities. [] Additionally, a study using a network analysis combined with pharmacological evaluation suggested this compound as one of the potentially active components of Wuwei Shexiang pills, a traditional Tibetan medicine used to treat rheumatoid arthritis. [] This study proposed that this compound might act on the PI3K/AKT, MAPK, cell cycle, and apoptotic pathways to exert its anti-inflammatory effects. []
Q5: Is there any information about the biosynthesis of this compound?
A5: While the complete biosynthetic pathway of this compound has not been fully elucidated, research has identified perakine reductase, an enzyme from the aldo-keto reductase (AKR) family, involved in the biosynthesis of perakine. [] This finding suggests a potential link in the alkaloidal network within the Rauvolfia plant and might provide insights into the biosynthesis of related alkaloids like this compound.
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